molecular formula C14H18N2O4S B2537222 2-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-43-6

2-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2537222
CAS RN: 2034492-43-6
M. Wt: 310.37
InChI Key: BIRCHBQGQTXFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Routes

A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starts from 3-sulfolene, utilizing epoxidation and subsequent opening of the epoxide with nucleophiles. This process yields amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, with hydroxyl analogues obtained from cis-hydroxylation, demonstrating versatile functionalization capabilities of isoindole derivatives for further scientific exploration (Tan et al., 2016).

Antitumor Agents

Isoindole-1,3(2H)-dione compounds, specifically those substituted with tert-butyldiphenylsilyl ether, azido, and hydroxyl groups, have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that the substituent effect is crucial in determining the anticancer activities of these molecules, suggesting their potential as chemotherapeutic agents (Tan et al., 2020).

Anticonvulsant Activities

Functionalized 5-(isoindole-1,3-dione) pyrimidinones synthesized through cycloaddition reactions exhibit anticonvulsant activities, with specific compounds demonstrating significant efficacy in vivo. These findings suggest the potential of isoindole-1,3(2H)-dione derivatives in the development of new anticonvulsant medications, highlighting the therapeutic versatility of these compounds (Sharma et al., 2016).

Biochemical Applications

Isoindole-1,3(2H)-dione and its derivatives serve as crucial scaffolds in the exploration of biochemical pathways, including the inactivation of chymotrypsin and related serine proteases. N-(sulfonyloxy)phthalimides, a class of these compounds, have been identified as potent inactivators, indicating their potential for investigating and modulating protease activity in biological systems (Neumann & Gütschow, 1994).

properties

IUPAC Name

2-(1-cyclopropylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-7-15(8-9)21(19,20)10-5-6-10/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRCHBQGQTXFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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